acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
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Overview
Description
The compound “acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring precise control of reaction conditions. The synthetic route may include:
Peptide Bond Formation: Using coupling reagents like EDCI or DCC to form peptide bonds between amino acids.
Protection and Deprotection: Employing protecting groups like Boc or Fmoc to protect functional groups during intermediate steps.
Purification: Techniques like HPLC or column chromatography to purify the intermediate and final products.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at carbonyl groups.
Substitution: Nucleophilic substitution reactions may take place at various functional groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Coupling Reagents: EDCI, DCC
Major Products
The major products formed depend on the specific reactions and conditions employed. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or intermediate in various chemical reactions.
Biology
Protein Engineering: Utilized in the design and synthesis of novel proteins and peptides.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its therapeutic potential in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays and tools.
Industry
Biotechnology: Employed in the production of biopharmaceuticals.
Material Science: Investigated for its role in the development of new materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Peptides: Similar in structure and function, often used in protein engineering and drug development.
Amino Acid Derivatives: Share functional groups and are involved in similar biochemical pathways.
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acid residues and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82375-04-0 |
---|---|
Molecular Formula |
C69H90N16O14 |
Molecular Weight |
1367.6 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C67H86N16O12.C2H4O2/c1-5-71-63(92)55-17-11-27-83(55)66(95)49(16-10-26-72-67(68)69)76-64(93)56(28-38(2)3)82(4)65(94)53(31-40-18-21-41-12-6-7-13-42(41)29-40)80-59(88)50(30-39-19-22-45(85)23-20-39)77-62(91)54(36-84)81-60(89)51(32-43-34-73-47-15-9-8-14-46(43)47)78-61(90)52(33-44-35-70-37-74-44)79-58(87)48-24-25-57(86)75-48;1-2(3)4/h6-9,12-15,18-23,29,34,37-38,48-56,73,84-85H,5,10-11,16-17,24-28,30-33,35-36H2,1-4H3,(H,71,92)(H,75,86)(H,76,93)(H,77,91)(H,78,90)(H,79,87)(H,80,88)(H,81,89)(H4,68,69,72);1H3,(H,3,4)/t48-,49-,50-,51-,52-,53+,54-,55-,56-;/m0./s1 |
InChI Key |
FRKJOCZSLVSNMX-MDRSMKPISA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=NC=NC7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N(C)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=NC=NC7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Origin of Product |
United States |
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